![molecular formula C6H9ClN2S B1340918 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride CAS No. 82514-58-7](/img/structure/B1340918.png)

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride

Vue d'ensemble

Description

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, also known as 2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl, is a chemical compound with the molecular formula CHClNS . Its average mass is 176.667 Da and its monoisotopic mass is 176.017502 Da .

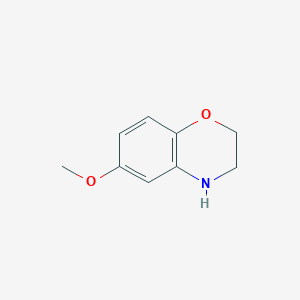

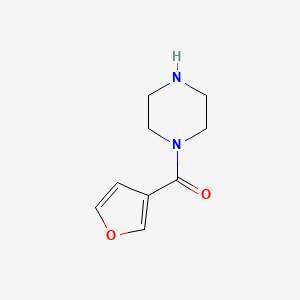

Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride consists of a cyclopenta ring fused with a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom .Physical And Chemical Properties Analysis

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine has a molecular weight of 140.206. It has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC. It also has a flash point of 132.5±18.7 °C .Applications De Recherche Scientifique

Pharmaceutical Research

This compound has been explored for its potential use in pharmaceuticals. Its structural similarity to thiazole, a core component of many pharmacologically active molecules, suggests it could be a precursor in synthesizing new drugs . The thiazole ring is known for its presence in vitamin B1 (thiamine) and penicillin, indicating the compound’s potential in developing antibiotics and vitamins.

Material Science

In material science, the compound’s unique chemical structure could be utilized in the synthesis of novel materials. Its ability to form stable heterocyclic compounds may lead to the development of new polymers with specific mechanical and chemical properties for industrial applications .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex chemical entities. Its reactivity with various reagents can lead to the creation of a diverse range of substances, which can be used in further chemical studies and applications .

Biological Studies

Due to its potential biological activity, researchers are interested in studying its interaction with biological molecules. It could be used to understand the mechanism of action of thiazole-containing compounds within living organisms .

Agricultural Chemistry

There’s a possibility that this compound could be used in the development of new agrochemicals. Its structural properties might be beneficial in creating pesticides or herbicides that are more effective and environmentally friendly .

Analytical Chemistry

As an analytical reagent, this compound could be employed in various chemical assays. Its predictable reactivity and the formation of colored derivatives could be useful in developing new diagnostic tests or in the qualitative and quantitative analysis of substances .

Mécanisme D'action

Pharmacokinetics

The compound’s molecular weight is 140.206 , and it has a melting point of 96-99ºC

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c7-6-8-4-2-1-3-5(4)9-6;/h1-3H2,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEVCDYDIQVBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585827 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride | |

CAS RN |

82514-58-7 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

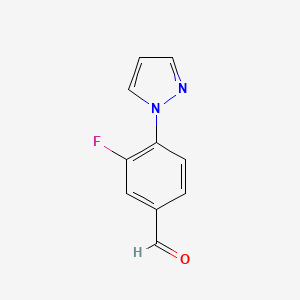

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)